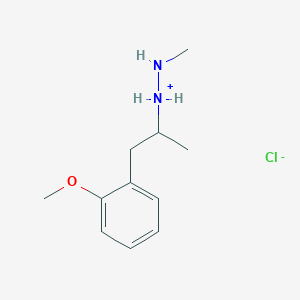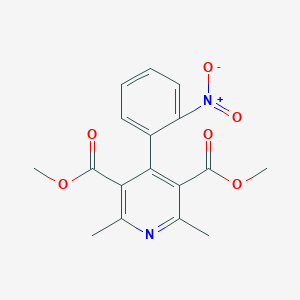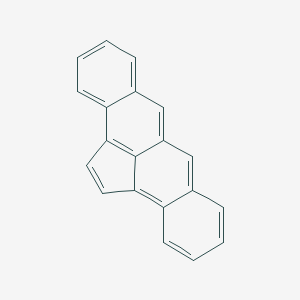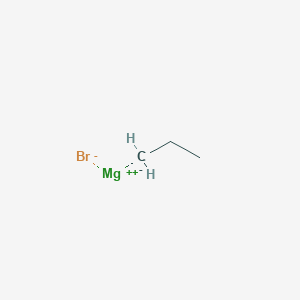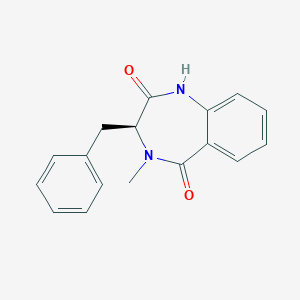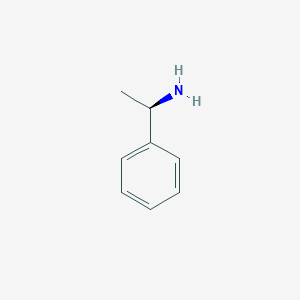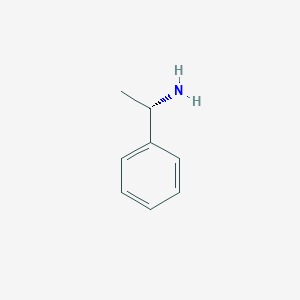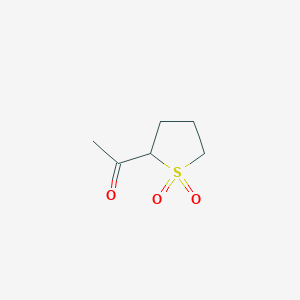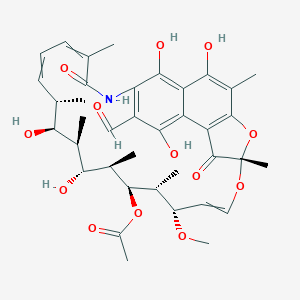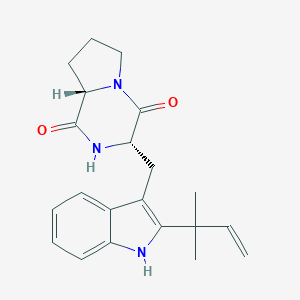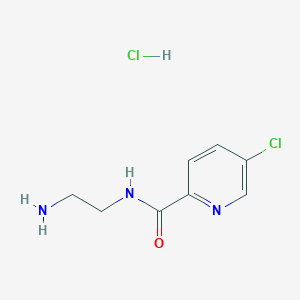
Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester
説明
Synthesis Analysis
The synthesis of methyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters involves facile processes from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, employing terpenoid alcohols in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane, yielding good results. The α-selectivity at the anomer position is crucial, facilitated by the neighboring group participation of the methoxycarbonyl group at C-6, stabilizing the oxonium intermediate through 1C4 conformation, which accelerates the glucuronidation reaction despite using the acetyl group as the activating group (Du et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2,4,6-tri-O-acetyl-3-O(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside, was determined by X-ray diffraction, showing a fully-extended conformation without intra-molecular hydrogen bonds. This structure provides insights into the stereochemistry and conformational preferences of methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester derivatives (Takeda et al., 1978).
Chemical Reactions and Properties
Chemical reactions involving methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester include its utilization as a glycosyl donor in glycosylation reactions, leading to various derivatives. These reactions are crucial for modifying the compound to achieve desired properties and functionalities for further applications in synthetic chemistry (Baba & Yoshioka, 2007).
Physical Properties Analysis
The physical properties of methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester and its derivatives, such as solubility, melting point, and crystal structure, are fundamental for understanding its behavior in various solvents and conditions, impacting its reactivity and applicability in chemical syntheses. Detailed physical properties require specific studies focused on these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various chemical reactions, are pivotal. The compound's ester and acetyl groups play a significant role in its reactivity, serving as protective groups that can be selectively removed or modified to obtain specific structures. The ability to undergo selective hydrolysis, esterification, and glycosylation reactions makes this compound versatile for synthesizing a wide range of derivatives with tailored properties (Baba & Yoshioka, 2006).
科学的研究の応用
“Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester” is a significant compound used in various scientific fields . Here are some of its applications:
-
Synthesis of Glycosides of Glucuronic Acids
- Field: Biochemistry
- Application: This compound is used in the synthesis of glycosides of glucuronic acids . These acids are carbohydrates present in biologically active compounds .
- Method: The synthesis involves glucuronidation, mannuronidation, and galacturonidation reactions . The compound is selectively O-deacetylated using hydrazinium acetate to form methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate .
- Results: This method allows the synthesis of uronic acid glycosides of biological importance and complex oligosaccharides in a regio- and stereoselective manner .
-
Pharmaceutical Research
- Field: Pharmaceutical Sciences
- Application: This compound is used as a pharmaceutical research reference standard . It helps in understanding glucuronidation reactions and drug interactions involving glucuronide conjugates .
- Method: The compound is used in the synthesis of anticoagulant drugs like Heparin and Fondaparinux . It’s also used in studies of Glucuronidation, a major drug metabolizing process .
- Results: The use of this compound in pharmaceutical research has helped in the development of drugs and understanding their metabolism .
-
Biomedical Research
- Field: Biomedical Research
- Application: This compound is used in exploring drug reactions, pharmacokinetics, and pharmacodynamics pertaining to drug metabolism pathways .
- Method: The compound is used in the synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester .
- Results: The use of this compound has helped in understanding the drug metabolism pathways .
-
Synthesis of Urolithin Glucuronides
- Field: Biochemistry
- Application: This compound is used in the synthesis of urolithin glucuronides, which are human gut microbiota metabolites produced from the natural food antioxidant ellagic acid .
- Method: The synthesis involves the use of methyl-2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate .
- Results: This method allows the synthesis of urolithin glucuronides, which are essential for testing the biological effects of urolithins on in vitro human cell line bioassays .
-
Synthesis of HMR1098-S-Glucuronide Methyl Ester
- Field: Pharmaceutical Sciences
- Application: This compound is used for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a new K-ATP-blocking agent being developed as a drug for prevention of sudden cardiac death .
- Method: The synthesis involves the use of Acetobromo-α-D-glucuronic acid methyl ester .
- Results: The use of this compound in pharmaceutical research has helped in the development of drugs for the prevention of sudden cardiac death .
- Crystal Polymorphism
- Field: Chemical Crystallography
- Application: This compound is used in the study of crystal polymorphism, which refers to differing crystal structures formed from the same molecular components . Crystal polymorphs of the same compound can display differences in key physical properties such as stability, melting point, and dissolution rate .
- Method: The polymorphism of the glycoside donor methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate has been investigated . Two polymorphic forms (labelled Forms I and II) have been elucidated and fully characterised by DSC, PXRD, and single crystal analysis .
- Results: The study of this compound’s crystal polymorphism is significant in determining the stability of the compounds as materials .
Safety And Hazards
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLHCDEZYULJJ-ZXPJVPCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



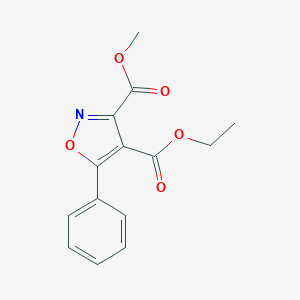
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
